molecular formula C27H39N3O2 B2393421 N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide CAS No. 922034-27-3

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide

Cat. No.: B2393421
CAS No.: 922034-27-3
M. Wt: 437.628
InChI Key: QOKCWIUMQJRQFY-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a synthetically designed small molecule intended for biochemical research and pharmaceutical development. This compound features a unique structure combining an adamantane-1-carboxamide group with a tetrahydroquinoline moiety linked via a morpholine-containing chain. The adamantane group is a well-known pharmacophore noted for its lipophilicity and ability to enhance membrane permeability and metabolic stability, making it a valuable component in drug discovery . The morpholine ring is a common feature in medicinal chemistry, often used to improve aqueous solubility and influence the pharmacodynamic profile of a molecule . This specific molecular architecture suggests potential for applications in neuroscience and metabolic disease research. Compounds with similar structural components, such as adamantyl amides, have been identified as potent and selective inhibitors of therapeutic targets like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid regulation linked to metabolic disorders including insulin resistance, dyslipidemia, and obesity . Furthermore, morpholine-containing tetrahydroisoquinoline derivatives have been explored as potent, subtype-selective positive allosteric modulators for receptors such as the human dopamine D1 receptor, indicating potential relevance for central nervous system conditions . Researchers can utilize this compound as a chemical tool to probe related biological pathways or as a lead structure for the development of novel therapeutics. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O2/c1-29-6-2-3-22-14-23(4-5-24(22)29)25(30-7-9-32-10-8-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h4-5,14,19-21,25H,2-3,6-13,15-18H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKCWIUMQJRQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines an adamantane core with a quinoline and morpholine moiety. The synthesis typically involves the reaction of adamantane derivatives with quinoline precursors through selective substitution reactions.

Chemical Formula:

C20H30N2O\text{C}_{20}\text{H}_{30}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cell signaling. The compound has shown potential in modulating GPCR pathways, which can influence various physiological responses such as neurotransmission and hormone release .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses. For instance, derivatives of adamantane have been evaluated for their efficacy against influenza viruses, suggesting that this compound may exhibit similar effects .

Antiviral Properties

In studies assessing antiviral activity, related adamantane derivatives were tested against the A-2 Victoria virus in chick embryos. Compounds similar to this compound showed significant antiviral effects, indicating a promising therapeutic potential for viral infections .

Neuroprotective Effects

Research has indicated that compounds with structural similarities may provide neuroprotective benefits. For example, studies on quinoline derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the target compound could also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-(1-adamantyl)imidazoleAntiviral
N-methyl-2-(1-adamantyl)imidazoleAntiviral
3-methylquinoline derivativesNeuroprotective

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane core linked to a morpholine and a quinoline structure, which contributes to its biological activity. The molecular formula is C26H29N3O4, with a molecular weight of 447.535 g/mol. The presence of the adamantane moiety is particularly noteworthy as it is known for enhancing the bioavailability and stability of compounds in biological systems.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have demonstrated that adamantane derivatives exhibit significant anticancer properties. For instance, compounds derived from adamantane have been shown to induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
    • A specific study highlighted the anticancer effects of adamantane-linked isothiourea derivatives, indicating that such compounds can inhibit tumor growth effectively in vitro and in vivo .
  • Antiviral Properties
    • Adamantane derivatives are well-documented for their antiviral activity against several viruses, including influenza and HIV . The mechanism typically involves interference with viral replication processes, making these compounds valuable in developing antiviral therapies.
  • Anti-inflammatory Effects
    • Research has indicated that certain adamantane derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation . Inhibition of this enzyme has been associated with reduced liver fibrosis and tumor growth in animal models.

Case Studies and Experimental Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against multiple human tumor cell lines.
Antiviral ActivityShowed efficacy against influenza viruses, highlighting the potential for therapeutic development.
Anti-inflammatory PropertiesFound to inhibit sEH, leading to reduced inflammation in preclinical models.

Potential Future Applications

Given its diverse pharmacological profile, N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide holds promise for further development in several therapeutic areas:

  • Combination Therapies : Its ability to enhance the efficacy of existing treatments could be explored in combination therapies for cancer or viral infections.
  • Drug Development : Continued research into its structure-activity relationships may lead to the development of more potent analogs with improved pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with derivatives reported in J. Med. Chem. 2007 . Key analogs include:

Table 1: Structural and Analytical Comparison of Selected Compounds

Compound ID Core Structure Amide Substituent Molecular Formula Molecular Weight (MH+) Key Features
38 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl Adamantane-1-carboxylic C25H32N2O2 393 Adamantane group; pentyl chain at N1
39 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl 3-Phenylpropionamide C23H26N2O2 363 Phenylpropionamide; no adamantane
40 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl Naphthalene-1-carboxylic C25H24N2O2 385 Naphthalene group; increased aromaticity
Target 1-Methyl-3,4-dihydro-2H-quinolin-6-yl Adamantane-1-carboxamide Not provided Not provided Morpholine-ethyl linker; methyl at N1

Key Structural Differences

Quinoline Substitution: The target compound features a 1-methyl-3,4-dihydro-2H-quinolin-6-yl core, differing from the 4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl group in compounds 38–40 . The methyl group at N1 and the dihydroquinoline saturation in the target may enhance metabolic stability compared to the pentyl chain in analogs. Positional isomerism (6-yl vs. 3-yl) could alter binding affinity to targets like kinase or receptor proteins.

Amide Linker: The target incorporates a morpholine-ethyl spacer between the quinoline and adamantane groups, whereas compounds 38–40 directly attach the amide to the quinoline core. This linker may improve solubility due to morpholine’s polarity, contrasting with the hydrophobic pentyl chain in analogs .

Amide Substituent: Unlike compounds 39 (phenylpropionamide) and 40 (naphthalene-carboxamide), the target retains the adamantane-carboxamide group seen in compound 38.

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The adamantane group in the target and compound 38 suggests higher logP values compared to 39 and 40. However, the morpholine linker in the target may reduce logP relative to compound 38’s pentyl chain.
  • Solubility : Morpholine’s polarity could enhance aqueous solubility compared to the purely hydrophobic substituents in 38–40.
  • Metabolic Stability: The dihydroquinoline core and methyl group in the target may reduce oxidative metabolism risks compared to the 4-oxo-quinoline analogs, which are prone to keto-enol tautomerism .

Hypothetical Pharmacological Implications

The morpholine linker might improve target engagement by enabling hydrogen bonding, whereas the naphthalene group in compound 40 could favor π-π stacking interactions. The absence of a 4-oxo group in the target might reduce reactivity but also limit metal-chelation capabilities observed in other quinoline derivatives .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve selectivity in heterocyclic intermediate synthesis .

Which analytical techniques are most effective for characterizing the compound’s structure and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., adamantane CH2 groups at δ 1.6–2.1 ppm) and confirms morpholine/quinoline integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯N interactions) and confirms stereochemistry .

Q. Purity Assessment :

  • HPLC : Retention time and peak symmetry (asymmetry factor <1.2) ensure no residual intermediates .

How can computational methods accelerate reaction design and optimization for this compound?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and byproduct formation .
  • Machine Learning (ML) : Trained on reaction databases, ML algorithms suggest optimal solvent/catalyst combinations, reducing trial-and-error experiments .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) to refine conditions .

Q. Example Workflow :

DFT Calculation : Identifies energy barriers for amide coupling steps .

ML Prediction : Recommends EDC/HOBt over DCC for higher yield .

Experimental Validation : Confirms computational predictions with 15% yield improvement .

How should researchers address contradictory data in biological activity assays?

Advanced Research Question
Contradictions (e.g., varying IC50 values across cancer cell lines) may arise from:

  • Assay Conditions : Differences in pH, serum content, or incubation time .
  • Compound Stability : Degradation in DMSO stock solutions over time .

Q. Resolution Strategies :

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., 10% FBS, 48h incubation) .
  • Stability Testing : Monitor compound integrity via LC-MS after 24h in culture media .

What statistical approaches are recommended for optimizing synthetic protocols?

Advanced Research Question
Design of Experiments (DoE) minimizes trials while maximizing

  • Factorial Design : Screens variables (temperature, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Models interactions (e.g., solvent polarity × temperature) to predict optimal yield .

Case Study :
A 2^3 factorial design reduced reaction steps from 15 to 8 by identifying temperature (60°C) and solvent (DMF) as dominant variables .

How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., morpholine to piperazine) to test target binding affinity .
  • Biological Profiling : Compare IC50 values across analogs to map pharmacophore requirements .
  • Molecular Docking : Predict interactions with putative targets (e.g., kinase ATP-binding pockets) .

Key Finding :
The adamantane group enhances membrane permeability, while the morpholine moiety improves solubility, balancing bioavailability .

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